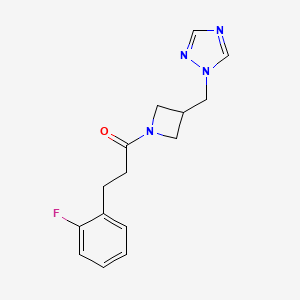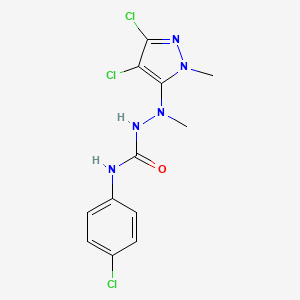
3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of azetidine, which is a four-membered ring compound that contains nitrogen. The difluoromethyl and sulfonyl groups in this compound provide unique chemical properties that make it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
The unique chemical properties of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine make it suitable for various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and infectious agents.
Biochemical and Physiological Effects:
Studies have shown that 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of infectious agents, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine in lab experiments include its unique chemical properties, which make it suitable for various applications. However, the limitations include the complexity of its synthesis and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are various future directions for the scientific research on 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine. Some of these include:
1. Further studies on its mechanism of action to better understand how it works.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in other fields, such as materials science and agriculture.
4. Investigation of its potential as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Development of new derivatives of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine with improved properties and efficacy.
In conclusion, 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine is a novel chemical compound with unique chemical properties that make it suitable for various scientific research applications. Its potential applications in the field of medicinal chemistry make it an exciting area of research for the development of new drugs for the treatment of various diseases. Further research on its mechanism of action and potential applications is needed to fully understand its potential.
Synthesemethoden
The synthesis of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine involves a multi-step process that includes the use of various reagents and catalysts. The synthesis starts with the reaction of 5-fluoro-2-methoxybenzene with difluoromethylamine to form an intermediate compound. This intermediate is then reacted with sulfonyl chloride to form the final product.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-1-(5-fluoro-2-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c1-18-9-3-2-8(12)4-10(9)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIQFBYJGNMSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2718830.png)
![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2718833.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2718834.png)
![(2S)-N-{3-[(2-chlorophenyl)sulfamoyl]-4-methylphenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2718835.png)


![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718843.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2718844.png)


![N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide](/img/structure/B2718847.png)

![N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2718851.png)
